2-Bromocinnamaldehyde
Overview
Description
2-Bromocinnamaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications
Synthesis Methods
2-Bromocinnamaldehyde can be synthesized through various methods. A novel method developed by Shastin et al. (2005) involves the catalytic olefination of hydrazones of aromatic aldehydes, yielding ethylene acetals of the target products (Shastin et al., 2005). Another improved method for preparing α-Bromocinnamaldehyde, proposed by Ju Xiu-lian (2011), avoids using glacial acetic acid as a solvent and reduces by-product amounts, making it suitable for industrial production (Ju Xiu-lian, 2011).
Inhibitory Effects and Mechanisms
This compound has been studied for its inhibitory effects on enzymes. Cui et al. (2015) found that α-bromocinnamaldehyde, among other alpha-substituted derivatives of cinnamaldehyde, can inhibit mushroom tyrosinase, an enzyme involved in melanin production. These compounds were found to be reversible inhibitors with specific IC50 values, suggesting potential applications in antityrosinase research (Cui et al., 2015).
Chemical Reactions and Applications
2-Bromocinnamaldehydes are involved in various chemical reactions. For instance, a domino reaction described by Zhang et al. (2015) involves 2-aminobenzohydrazides and 2-bromocinnamaldehydes, yielding unexpected pyrazolo[5,1-b]quinazolin-9(1H)-one derivatives. This method provides a new avenue for synthesizing certain chemical compounds (Zhang et al., 2015).
Electrocatalysis and Electrochemical Behavior
Berezhnaya and Mishurov (2016) explored the effect of α-bromocinnamaldehyde on the electrochemical behavior of bismuth in chloride media. Their research contributes to the understanding of how certain aldehydes, including α-bromocinnamaldehyde, affect electrode reactions, which could have implications in electrocatalysis and other related fields (Berezhnaya & Mishurov, 2016).
Mechanism of Action
Target of Action
2-Bromocinnamaldehyde is a compound of practical interest, for example, as bactericides and fungicides It’s known that similar compounds can interact with proteins and nucleic acids .
Mode of Action
It has been shown to have a strong mutagenic effect in certain bacterial strains . This suggests that it may interact with its targets, causing changes that lead to mutations. The planar structure of halocinnamaldehydes, including this compound, can explain their frame-shift activity .
Biochemical Pathways
It has been shown to have a bactericidal effect against escherichia coli, suggesting that it may interfere with essential bacterial processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
This compound has been shown to have a bactericidal effect against Escherichia coli, capable of killing all E. coli cells during the exponential phase . This suggests that the molecular and cellular effects of the compound’s action result in the death of the bacteria.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound It’s worth noting that neither thiourea (hydroxyl-radical scavenger) nor DPTA (Fe 3+ chelator to block the hydroxyl-radical) affected the bactericidal efficiency of the this compound to kill E. coli, indicating a ROS-independent bactericidal mechanism .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
2-Bromocinnamaldehyde has been shown to have significant effects on bacterial cells. For instance, it has been found to be mutagenic in certain strains of bacteria . It also exhibits bactericidal activity against Escherichia coli, capable of killing all E. coli cells during the exponential phase .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
For instance, its mutagenic activity in bacterial strains was found to decrease markedly in the presence of an S9 mix .
Dosage Effects in Animal Models
It is generally accepted that the effects of a compound can vary with dosage, and this is likely to be the case with this compound as well .
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-(2-bromophenyl)prop-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDKLBQFMCVZKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694667 | |
Record name | 3-(2-Bromophenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138555-58-5 | |
Record name | 3-(2-Bromophenyl)prop-2-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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